2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with a unique structure that includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone, followed by alkylation and subsequent ethenylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives.
Scientific Research Applications
2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Ethenyl-1,4-dimethylbenzene
- 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline derivatives
Uniqueness: this compound is unique due to its specific quinoxaline ring system and the presence of ethenyl and dimethyl groups. This combination of structural features imparts distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-ethenyl-1,4-dimethyl-2,3-dihydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-10-9-13(2)11-7-5-6-8-12(11)14(10)3/h4-8,10H,1,9H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYYGTFOFYZVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N(C2=CC=CC=C21)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538199 | |
Record name | 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91556-74-0 | |
Record name | 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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